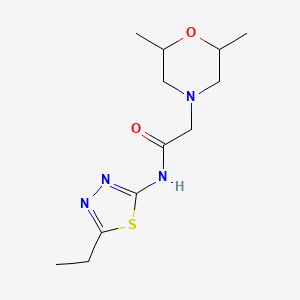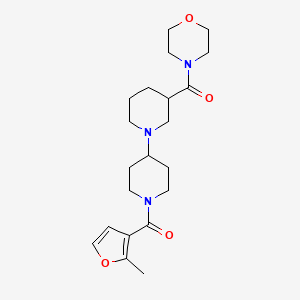
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as TQ, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. TQ is a quinoline derivative that has been found to exhibit several interesting properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In
作用机制
The exact mechanism of action of 2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, oxidative stress, and tumor growth. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
实验室实验的优点和局限性
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that this compound has been extensively studied and its properties are well-characterized. However, one limitation is that this compound can be unstable under certain conditions, which can affect its activity. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, future research could focus on developing new synthetic methods for this compound and exploring its potential applications in the field of agriculture.
合成方法
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of an aldehyde with an amine in the presence of a Lewis acid catalyst. This compound can also be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst.
科学研究应用
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been the subject of extensive research due to its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been found to have potential applications in the field of agriculture, where it has been shown to exhibit insecticidal and fungicidal properties.
属性
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)20-16(19)13(15)9-18/h5-8H,1-4H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVPAQNILMLHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)

![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)
![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5302983.png)
![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)